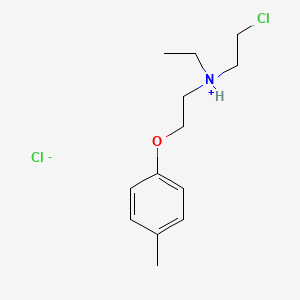
4-Methylphenoxyethyl-beta-chloroethylethylamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methylphenoxyethyl-beta-chloroethylethylamine hydrochloride is an organic compound that belongs to the class of phenoxyethylamines. This compound is characterized by the presence of a methyl group attached to the phenoxy ring, a beta-chloroethyl group, and an ethylamine moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylphenoxyethyl-beta-chloroethylethylamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylphenol and beta-chloroethylamine as the primary starting materials.
Etherification: 4-Methylphenol is reacted with an alkylating agent, such as ethylene oxide, to form 4-methylphenoxyethanol.
Chlorination: The 4-methylphenoxyethanol is then chlorinated using thionyl chloride or phosphorus trichloride to produce 4-methylphenoxyethyl chloride.
Amination: The 4-methylphenoxyethyl chloride is reacted with beta-chloroethylamine in the presence of a base, such as sodium hydroxide, to yield 4-Methylphenoxyethyl-beta-chloroethylethylamine.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and distillation.
化学反应分析
Types of Reactions
4-Methylphenoxyethyl-beta-chloroethylethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the beta-chloroethyl group, where nucleophiles such as thiols, amines, or alkoxides replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Reduced amine derivatives.
Substitution: Thiol, amine, or alkoxide-substituted products.
科学研究应用
4-Methylphenoxyethyl-beta-chloroethylethylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Methylphenoxyethyl-beta-chloroethylethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-Methylphenethylamine: Shares the phenethylamine core structure but lacks the beta-chloroethyl and ethylamine groups.
4-Methylphenoxyethanol: Contains the phenoxyethyl structure but lacks the beta-chloroethyl and ethylamine groups.
Beta-Chloroethylamine: Contains the beta-chloroethyl and ethylamine groups but lacks the phenoxyethyl structure.
Uniqueness
4-Methylphenoxyethyl-beta-chloroethylethylamine hydrochloride is unique due to the combination of its phenoxyethyl, beta-chloroethyl, and ethylamine moieties. This unique structure imparts specific chemical and
属性
CAS 编号 |
63917-95-3 |
|---|---|
分子式 |
C13H21Cl2NO |
分子量 |
278.21 g/mol |
IUPAC 名称 |
2-chloroethyl-ethyl-[2-(4-methylphenoxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C13H20ClNO.ClH/c1-3-15(9-8-14)10-11-16-13-6-4-12(2)5-7-13;/h4-7H,3,8-11H2,1-2H3;1H |
InChI 键 |
DMOJNFSULCPVQA-UHFFFAOYSA-N |
规范 SMILES |
CC[NH+](CCOC1=CC=C(C=C1)C)CCCl.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Piperidine, 4-(2-chloro-3-fluorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]-](/img/structure/B13785615.png)
![Hexasodium;37,38,39,40,41,42-hexahydroxyheptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(36),3,5,7(42),9,11,13(41),15,17,19(40),21(39),22,24,27(38),28,30,33(37),34-octadecaene-5,11,17,23,29,35-hexasulfonate](/img/structure/B13785625.png)


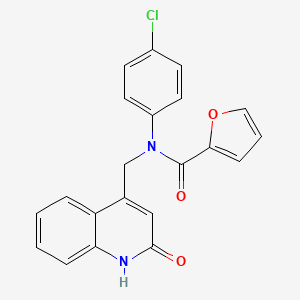
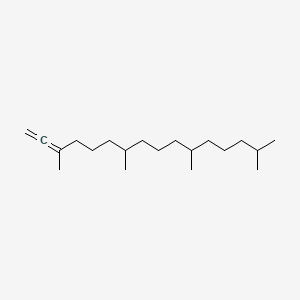

![(3S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B13785652.png)
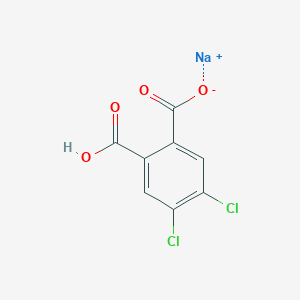
![disodium;5-[(E)-(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,3,4-trichlorophenyl)methyl]-3-methyl-2-oxidobenzoate](/img/structure/B13785668.png)
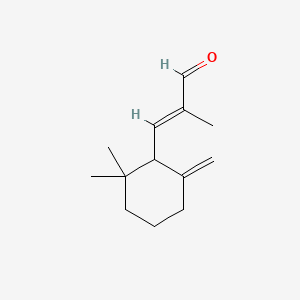

![1-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13785696.png)

